7-Amino-3,4-dihydro-1H-quinolin-2-one

Carbonic anhydrase inhibition Isoform selectivity Stopped-flow CO₂ hydrase assay

7-Amino-3,4-dihydro-1H-quinolin-2-one (CAS 22246-07-7) is a heterocyclic lactam featuring a 7‑amino substituent on a partially saturated quinolin‑2‑one core. It belongs to a recently identified class of non‑sulfonamide, non‑coumarin α‑carbonic anhydrase (α‑CA) inhibitors that operate via an intact‑scaffold mechanism, distinguishing it mechanistically from the structurally analogous coumarins.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 22246-07-7
Cat. No. B1235857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3,4-dihydro-1H-quinolin-2-one
CAS22246-07-7
Synonyms7-amino-3,4-dihydro-1H-quinolin-2-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)N
InChIInChI=1S/C9H10N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4,10H2,(H,11,12)
InChIKeyKSQKSHQUEREEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3,4-dihydro-1H-quinolin-2-one (CAS 22246-07-7): A Lactam-Based α‑Carbonic Anhydrase Inhibitor Scaffold with Distinct Stability and Selectivity


7-Amino-3,4-dihydro-1H-quinolin-2-one (CAS 22246-07-7) is a heterocyclic lactam featuring a 7‑amino substituent on a partially saturated quinolin‑2‑one core [1]. It belongs to a recently identified class of non‑sulfonamide, non‑coumarin α‑carbonic anhydrase (α‑CA) inhibitors that operate via an intact‑scaffold mechanism, distinguishing it mechanistically from the structurally analogous coumarins [1]. The compound serves as a versatile building block for medicinal chemistry programs targeting isoform‑selective CA inhibition, particularly for tumor‑associated isoforms hCA IX and XII [1][2].

Why 7-Amino-3,4-dihydro-1H-quinolin-2-one Cannot Be Interchanged with Coumarin‑Based or Sulfonamide CA Inhibitors


Although 4‑methyl‑7‑aminocoumarin shares the 7‑amino substituent and a bicyclic scaffold, the lactone‑to‑lactam switch fundamentally alters the inhibition mechanism: the coumarin requires CA‑mediated hydrolysis of its lactone ring to generate the inhibitory species, whereas 7‑amino‑3,4‑dihydro‑1H‑quinolin‑2‑one inhibits CA isoforms as the intact lactam [1]. This difference eliminates the kinetic uncertainty and isoform‑dependent variability introduced by the hydrolytic activation step [1]. Furthermore, the clinically used sulfonamide acetazolamide (AAZ) exhibits pan‑CA inhibition (KIs 2.5–74 nM across nine isoforms), leading to off‑target effects that preclude its use in isoform‑selective applications [1]. The lactam scaffold’s inability to inhibit the widely distributed hCA II (KI > 10 µM) provides a selectivity window absent in both the coumarin and sulfonamide classes [1].

Quantitative Differentiation Evidence: 7-Amino-3,4-dihydro-1H-quinolin-2-one vs. Closest Analogs and In‑Class Alternatives


Broader Isoform Inhibition Spectrum vs. 4‑Methyl‑7‑aminocoumarin in a Direct Head‑to‑Head hCA I–XIV Panel

In a direct head‑to‑head study encompassing all 12 catalytically active human α‑CA isoforms (hCA I–XIV), 7‑amino‑3,4‑dihydro‑1H‑quinolin‑2‑one (compound 1) inhibited six isoforms at sub‑micromolar to low nanomolar concentrations, while the structurally similar 4‑methyl‑7‑aminocoumarin (compound 2) significantly inhibited only two isoforms (hCA VII and XIV) with KIs of 185–188 nM [1]. Compound 1 additionally inhibited hCA IX, XII, VA, and showed broader activity against hCA I, III, IV, VI, and XIII in the 0.90–9.5 µM range, whereas compound 2 was inactive against these isoforms [1].

Carbonic anhydrase inhibition Isoform selectivity Stopped-flow CO₂ hydrase assay

Hydrolytic Stability of the Lactam Scaffold vs. Lactone Hydrolysis Requirement of Coumarins

Coumarin‑based CA inhibitors such as 4‑methyl‑7‑aminocoumarin undergo CA‑catalyzed hydrolysis of their lactone ring; the resulting ring‑opened hydroxycinnamic acid derivative is the actual inhibitory species [1]. By contrast, 7‑amino‑3,4‑dihydro‑1H‑quinolin‑2‑one contains a lactam ring that is entirely resistant to CA‑mediated hydrolysis, and inhibition is exerted by the intact bicyclic amino‑quinolinone scaffold [1].

Mechanism of inhibition Lactam stability Lactone hydrolysis

Selectivity Advantage: No Inhibition of the Off‑Target hCA II Isoform, Contrasting with Acetazolamide

The clinically used sulfonamide acetazolamide (AAZ) is a pan‑CA inhibitor with KIs of 2.5–74 nM against nine of the twelve human isoforms, causing systemic side effects when used for glaucoma [1]. In contrast, 7‑amino‑3,4‑dihydro‑1H‑quinolin‑2‑one shows no inhibition of hCA II (KI > 10 µM), the ubiquitous cytosolic isoform responsible for many of AAZ’s off‑target effects [1]. Additionally, the lactam does not significantly inhibit hCA IV, another isoform implicated in ocular side effects [1].

Isoform selectivity hCA II off-target Antiglaucoma drug development

Established Derivatization Chemistry at the 7‑Amino Position: Scaffold Enabling Low‑Nanomolar hCA IX Inhibitors

The 7‑amino group of the dihydroquinolinone scaffold is synthetically accessible for a range of transformations—including acylation, sulfonylation, isocyanate coupling, and peptide conjugation—yielding derivatives with potent hCA IX inhibition [1][2]. In a series of 7‑amino‑derivatized analogs, hCA IX KIs as low as 243.6 nM were achieved, while hCA IV remained uninhibited, and hCA I/II inhibition was generally weak (most KIs > 10 µM) [1]. This demonstrates that the scaffold can be tuned for both potency and isoform selectivity without introducing pan‑CA activity.

Medicinal chemistry Scaffold derivatization hCA IX inhibitor optimization

Physicochemical Profile: Density and Boiling Point Distinguishing the Saturated Lactam from Aromatic Coumarin Analogs

The partially saturated dihydroquinolinone core imparts distinct physicochemical properties compared to fully aromatic coumarins. 7‑Amino‑3,4‑dihydro‑1H‑quinolin‑2‑one has a measured density of 1.2 ± 0.1 g/cm³ and a boiling point of 403.1 ± 45.0 °C at 760 mmHg , while 4‑methyl‑7‑aminocoumarin (the closest comparator) has a higher density of 1.3 ± 0.1 g/cm³ and a lower boiling point of 378.3 ± 37.0 °C . The LogP of the target compound is 0.07 , indicating higher polarity and aqueous compatibility relative to many coumarin analogs.

Physicochemical properties Formulation LogP

Commercial Availability at Defined Purity: 97% Specification Enabling Reproducible SAR Studies

7‑Amino‑3,4‑dihydro‑1H‑quinolin‑2‑one is commercially available from multiple reputable vendors with a minimum purity specification of 97% (solid, physical form at 20 °C) . This defined purity level ensures that SAR studies and biological assays start from a consistent, characterized material, whereas closely related 7‑substituted coumarin analogs are often supplied at variable purity (95–98%) and may contain residual hydrolyzed by‑products that confound activity measurements .

Chemical procurement Purity specification Reproducibility

Priority Application Scenarios for 7-Amino-3,4-dihydro-1H-quinolin-2-one Based on Quantitative Differentiation Evidence


Tumor‑Associated Carbonic Anhydrase Inhibitor Lead Generation (hCA IX/XII‑Targeted Oncology Programs)

The compound’s demonstrated nanomolar inhibition of the transmembrane, tumor‑associated isoforms hCA IX and XII (KIs 16.1–510 nM) [1], combined with its complete lack of hCA II inhibition (KI > 10 µM) [1], makes it a preferred starting scaffold for anticancer CA inhibitor programs. Unlike 4‑methyl‑7‑aminocoumarin—which is inactive against hCA IX and XII [1]—the lactam provides a direct entry point for structure‑based optimization of hypoxia‑targeted agents.

Isoform‑Selective Chemical Probe Development for hCA VII (Neurological and Epilepsy Research)

With a KI of 480 nM against the cytosolic neuronal isoform hCA VII [1] and a >20‑fold selectivity window over hCA II [1], the compound offers a validated starting point for designing chemical probes to dissect hCA VII’s role in neurological disorders, including epilepsy. The absence of lactone hydrolysis [1] ensures that the observed pharmacology arises from the parent scaffold rather than a degradation product.

Medicinal Chemistry Derivatization Platform: 7‑Amino Functionalization for Combinatorial Library Synthesis

The primary 7‑amino group supports multiple synthetic transformations—acylation, sulfonylation, urea formation, and peptide coupling—already demonstrated to yield derivatives with hCA IX KIs as low as 243.6 nM [2]. For procurement of a versatile scaffold intended for parallel synthesis or library production, this compound provides a literature‑validated derivatization roadmap that is absent for most alternative lactam or coumarin starting materials [2][3].

Mechanistic Enzymology Studies of Non‑Sulfonamide CA Inhibition: Lactam vs. Lactone Mechanism Comparison

The hydrolysis‑independent inhibition mechanism of the lactam scaffold [1] positions this compound as an essential tool for enzymologists studying non‑sulfonamide CA inhibition modalities. Comparative studies with 4‑methyl‑7‑aminocoumarin (hydrolysis‑dependent) [1] can elucidate the structural determinants of CA esterase vs. CA‑ligand binding, a question of fundamental importance in metalloenzyme biochemistry.

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